molecular formula C11H16Cl2N4 B6218872 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 2758000-27-8

5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B6218872
CAS RN: 2758000-27-8
M. Wt: 275.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride, commonly referred to as 5-PBD, is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential uses in drug development, biochemistry, and physiology.

Scientific Research Applications

5-PBD has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and anti-fungal properties. Additionally, 5-PBD has been used to study the effects of drugs on the nervous system, as it has been shown to bind to a variety of neurotransmitter receptors.

Mechanism of Action

The exact mechanism of action of 5-PBD is not fully understood. However, it is thought to bind to a variety of neurotransmitter receptors and modulate their activity. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-PBD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-fungal properties, as well as the ability to modulate the activity of neurotransmitter receptors. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

5-PBD has a number of advantages and limitations when used in lab experiments. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to synthesize and can be isolated and purified with relative ease. However, there is limited research on the mechanisms of action and potential side effects of 5-PBD, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 5-PBD research. These include further exploration of its anti-inflammatory and anti-fungal properties, as well as its potential use in the development of new drugs. Additionally, further research into its mechanism of action and potential side effects could help to expand its use in scientific research. Additionally, further research into its biochemical and physiological effects could help to further elucidate its potential applications. Finally, further research into its potential use in drug delivery systems could help to expand its use in drug development.

Synthesis Methods

5-PBD can be synthesized through a multi-step process. The first step involves the reaction of piperazine and benzodiazole in the presence of an acid catalyst to form 5-PBD. This reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The product can then be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride involves the reaction of 1H-1,3-benzodiazole-5-carboxylic acid with piperazine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-1,3-benzodiazole-5-carboxylic acid", "piperazine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1H-1,3-benzodiazole-5-carboxylic acid and piperazine in a suitable solvent.", "2. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "4. Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] }

CAS RN

2758000-27-8

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.